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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the expression and

purification of recombinant 3C-like protease (3CLpro), a crucial enzyme in the life cycle of

coronaviruses and a primary target for antiviral drug development. The following sections offer

a comprehensive guide, from construct design to purification and activity assessment, based

on established methodologies.

Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease

essential for processing viral polyproteins translated from the viral RNA.[1][2] Its critical role in

viral replication makes it an attractive target for the development of antiviral therapeutics.[1][2]

[3] The production of high-quality, active recombinant 3CLpro is a prerequisite for structural

studies, inhibitor screening, and drug discovery efforts. Escherichia coli is the most common

and cost-effective system for producing recombinant 3CLpro.[3][4]

Data Presentation: Comparison of 3CLpro
Expression and Purification Strategies
The choice of expression vector, fusion tag, and purification strategy can significantly impact

the yield, purity, and activity of the recombinant 3CLpro. The following table summarizes

quantitative data from various published protocols.
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Expression
System

Fusion Tag
Purification
Method

Yield Purity Reference

E. coli

BL21(DE3)

N-terminal

His-SUMO

Ni-NTA

Affinity

Chromatogra

phy, SUMO

Protease

Cleavage

Up to 120

mg/L
>98% [1][5]

E. coli

BL21(DE3)

None (Tag-

free)

Affinity

Chromatogra

phy

5.3 mg/L High [3]

E. coli

BL21(DE3)

N-terminal

MBP

Amylose

Affinity

Chromatogra

phy, Factor

Xa Cleavage

High (2.22

mg/mL of

cultured cells

for BQCV-

3CL)

High [6][7]

E. coli BL21
N-terminal

GST

Glutathione

Affinity

Chromatogra

phy

~2.5-10 mg/L

(general for

GST-tagged

proteins)

High [8]

E. coli

C41(DE3)

N-terminal

GST, C-

terminal

6xHis

Tandem

Glutathione

and Ni-

Sepharose

Chromatogra

phy

Not specified

Electrophoreti

cally

homogeneou

s

[9]

E. coli

BL21(DE3)

C-terminal

His-tag

Ni-NTA

Affinity

Chromatogra

phy

Not specified ≥90% [10]
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The general workflow for expressing and purifying recombinant 3CLpro in E. coli involves

transformation of an expression vector, cell culture and induction, cell lysis, affinity purification,

and finally, tag removal and polishing steps if required.
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Caption: General workflow for recombinant 3CLpro expression and purification.

Detailed Experimental Protocols
Here, we provide detailed protocols for the expression and purification of His-tagged and GST-

tagged 3CLpro, which are among the most commonly used strategies.

Protocol 1: Expression and Purification of His-tagged
3CLpro
This protocol is adapted from methods describing the purification of His-tagged proteins using

immobilized metal affinity chromatography (IMAC).[11][12]

1. Transformation and Expression

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding

the His-tagged 3CLpro.[13]
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Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g.,

150 µg/mL ampicillin) and incubate overnight at 37°C.[13][14]

Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow

overnight at 37°C with shaking.

The next day, use the overnight culture to inoculate a larger volume of LB broth (e.g., 1 L)

and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

[13]

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1 mM.[13][15]

Continue to culture the cells at a lower temperature, such as 18-25°C, for an extended

period (e.g., 6 hours to overnight) to enhance protein solubility.[6][15]

2. Cell Lysis and Lysate Preparation

Harvest the bacterial cells by centrifugation at 5,000-7,650 x g for 10-15 minutes at 4°C.[13]

Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM

Tris-HCl pH 7.5-8.0, 150-300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10 µg/mL

DNase I).[10][13]

Lyse the cells by sonication on ice or by using a chemical lysis reagent like lysozyme.

Clarify the lysate by centrifugation at 10,000 x g or higher for 30 minutes at 4°C to pellet cell

debris.

Carefully collect the supernatant containing the soluble His-tagged 3CLpro.

3. Ni-NTA Affinity Purification

Equilibrate a Ni-NTA affinity column with lysis buffer (without PMSF and DNase I).

Load the clarified lysate onto the equilibrated column.
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Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5-

8.0, 150-300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[12]

Elute the His-tagged 3CLpro from the column using an elution buffer containing a high

concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5-8.0, 150-300 mM NaCl, 200-250

mM imidazole).[10][12]

Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

4. (Optional) Tag Removal and Further Purification

If the construct includes a protease cleavage site (e.g., for TEV or thrombin), the His-tag can

be removed.

Dialyze the eluted protein against a suitable buffer to remove imidazole and for the cleavage

reaction.

Add the specific protease and incubate according to the manufacturer's instructions.

To remove the cleaved His-tag and the protease (if it is also His-tagged), pass the reaction

mixture through the Ni-NTA column again and collect the flow-through containing the tag-free

3CLpro.

For higher purity, a final polishing step using size-exclusion chromatography (SEC) can be

performed.

Protocol 2: Expression and Purification of GST-tagged
3CLpro
This protocol is based on standard methods for glutathione affinity purification of GST-fusion

proteins.[16][17]

1. Transformation and Expression

Follow the same procedure as described in Protocol 1, using a plasmid encoding the GST-

tagged 3CLpro and an appropriate E. coli strain.
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2. Cell Lysis and Lysate Preparation

Harvest and resuspend the cells as described in Protocol 1, using a lysis buffer such as ice-

cold 1x PBS.[18]

Lyse the cells by sonication.

Clarify the lysate by centrifugation and collect the supernatant.

3. Glutathione Affinity Purification

Prepare a glutathione-sepharose resin by washing it with lysis buffer.[8]

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation (batch

binding) for 1-3 hours at 4°C to allow the GST-tagged protein to bind to the resin.[8][18]

Load the lysate-resin mixture into a column and wash the resin extensively with wash buffer

(e.g., 1x PBS) to remove unbound proteins.[18]

Elute the GST-tagged 3CLpro using an elution buffer containing reduced glutathione (e.g., 50

mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione).[8][18]

Collect the elution fractions and analyze by SDS-PAGE.

4. (Optional) Tag Removal

If a protease cleavage site is present between the GST tag and 3CLpro, the tag can be

removed by on-column cleavage or after elution, followed by a subsequent purification step to

remove the free GST and the protease.

3CLpro Activity Assay
The enzymatic activity of the purified 3CLpro is commonly measured using a Förster

Resonance Energy Transfer (FRET)-based assay.[1] This involves a fluorogenic peptide

substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mdanderson.org/content/dam/mdanderson/documents/Labs/Bedford-Laboratory/PAACDocs/GST%20Fusion%20Protein%20Purification.pdf
https://home.sandiego.edu/~josephprovost/GST%20tag%20Purification%20Protocol.pdf
https://home.sandiego.edu/~josephprovost/GST%20tag%20Purification%20Protocol.pdf
https://www.mdanderson.org/content/dam/mdanderson/documents/Labs/Bedford-Laboratory/PAACDocs/GST%20Fusion%20Protein%20Purification.pdf
https://www.mdanderson.org/content/dam/mdanderson/documents/Labs/Bedford-Laboratory/PAACDocs/GST%20Fusion%20Protein%20Purification.pdf
https://home.sandiego.edu/~josephprovost/GST%20tag%20Purification%20Protocol.pdf
https://www.mdanderson.org/content/dam/mdanderson/documents/Labs/Bedford-Laboratory/PAACDocs/GST%20Fusion%20Protein%20Purification.pdf
https://www.researchgate.net/publication/370568327_Protocol_for_production_and_purification_of_SARS-CoV-2_3CLpro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FRET Substrate
(Fluorophore-Peptide-Quencher)

Active 3CLpro

Binding

No/Low Fluorescence
(FRET)

Proximity

Cleaved Products
(Fluorophore-Peptide + Quencher-Peptide) Fluorescence SignalSeparationCleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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